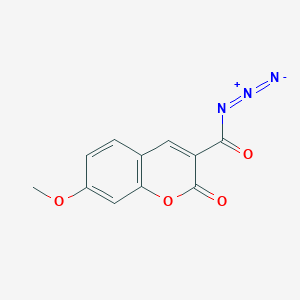

7-甲氧基香豆素-3-羰基叠氮化物

描述

Molecular Structure Analysis

The molecular structure of 7-Methoxycoumarin-3-carbonyl azide contains a total of 26 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxycoumarin-3-carbonyl azide include its physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .科学研究应用

癌症研究:

- 源自 7-炔丙氧基磺香豆素和芳基叠氮化物的 7-芳基-三唑基-取代磺香豆素被发现是对肿瘤相关碳酸酐酶 IX 和 XII 的有效且选择性的抑制剂,这与癌症治疗有关(Nocentini 等人,2016)。

- 一种相关的化合物 5-香叶氧基-7-甲氧基香豆素已显示出对人结肠癌 (SW-480) 细胞增殖的显着抑制作用并诱导凋亡,表明其作为癌症预防剂的潜力(Patil 等人,2013)。

- 其他香豆素衍生物已通过针对各种癌细胞系的体外细胞毒活性证明了抗癌特性(Bakare,2021)。

阿尔茨海默病治疗:

- 含三唑的 3-苯基香豆素-硫辛酸共轭物已被设计为治疗阿尔茨海默病的多功能剂,在神经保护和酶抑制方面显示出前景(Jalili‐baleh 等人,2018)。

生化应用:

- 7-甲氧基香豆素-3-羧酸酯衍生物已被评估为一种荧光、细胞可裂解的膦酸盐保护基,在药物递送和生物探测中显示出潜力(Wiemer 等人,2016)。

- 3-芳基-7-甲氧基香豆素衍生物的光谱研究表明它们在各种溶剂中作为荧光标记的潜力,在质子介质中有用(Khemakhem 等人,2013)。

抗菌研究:

- 对 7-甲氧基香豆素的初步研究表明其作为抗菌剂对植物病原体青枯菌的有效性,展示了在农业应用中的潜力(Han 等人,2021)。

作用机制

Target of Action

7-Methoxycoumarin-3-carbonyl azide is primarily used as a fluorescent reagent in proteomics research

Mode of Action

The mode of action of 7-Methoxycoumarin-3-carbonyl azide involves its interaction with its targets (proteins or other biomolecules) in a way that allows it to fluoresce under certain conditions . This fluorescence can then be detected and analyzed, providing valuable information about the target molecules.

Result of Action

The primary result of the action of 7-Methoxycoumarin-3-carbonyl azide is the generation of a fluorescent signal that can be detected and analyzed. This allows researchers to track the presence, location, and behavior of the target molecules in a biological system .

属性

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPIRQVNIGOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623559 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxycoumarin-3-carbonyl azide | |

CAS RN |

97632-67-2 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 7-Methoxycoumarin-3-carbonyl azide in the presented research?

A: 7-Methoxycoumarin-3-carbonyl azide is employed as a derivatizing agent to enhance the detectability of 7α-hydroxycholesterol (7-HC) in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection [, ].

Q2: How does 7-Methoxycoumarin-3-carbonyl azide interact with 7α-hydroxycholesterol?

A: The research indicates that 7-Methoxycoumarin-3-carbonyl azide reacts with both the C-3 and C-7 hydroxyl groups of 7α-hydroxycholesterol, forming a fluorescent derivative containing double coumarin groups [, ]. This derivatization significantly enhances the fluorescence signal, enabling more sensitive detection of 7-HC.

Q3: What are the advantages of using 7-Methoxycoumarin-3-carbonyl azide compared to other derivatizing agents for 7α-hydroxycholesterol analysis?

A: The research demonstrates that the 7-HC derivative formed with 7-Methoxycoumarin-3-carbonyl azide exhibits a four-fold lower detection limit (4 pg, S/N= 5) compared to the derivative produced using 1-anthroylcyanide []. This highlights the superior sensitivity achieved with 7-Methoxycoumarin-3-carbonyl azide for 7-HC detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)